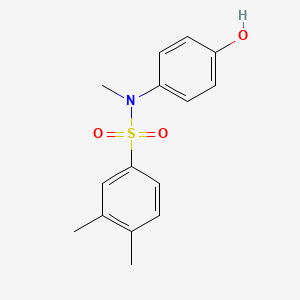

N-(4-羟基苯基)-N,3,4-三甲基苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-Hydroxyphenyl)glycine”, also known as Glycin, is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide” has been reported. For example, “N-(4-hydroxyphenyl)acetamide” can be synthesized by treating p-aminophenol with chloracetic acid in a solvent .

科学研究应用

抗肿瘤应用

磺酰胺类,包括结构上与 N-(4-羟基苯基)-N,3,4-三甲苯-1-磺酰胺相关的化合物,已被评估其抗癌特性。例如,已发现某些磺酰胺类化合物是有效的细胞周期抑制剂,在针对癌症的临床试验中显示出有效性,其机制包括破坏微管蛋白聚合和影响癌细胞系中的细胞周期阶段(Owa 等,2002)。这些化合物表现出初步的临床活性,表明它们作为肿瘤治疗剂的潜力。

用于癌症治疗的酶抑制

已研究磺酰胺衍生物抑制碳酸酐酶 (CA) 同工酶的能力,该酶在包括肿瘤发生在内的各种生理过程中起作用。特定的磺酰胺化合物对这些同工酶表现出纳摩尔抑制浓度,表明它们在开发抗癌疗法中的效用(Supuran 等,2013)。

抗菌活性

磺酰胺化合物表现出广泛的抗菌活性,对革兰氏阳性和革兰氏阴性细菌均有效。这一特性使其在治疗各种传染病(如疟疾、尿路感染和呼吸道感染)中具有价值(Ahmad & Farrukh,2012)。

合成和表征

已广泛探索磺酰胺衍生物(包括具有潜在治疗应用的衍生物)的合成和表征。研究重点在于阐明它们的分子和电子结构,以指导开发具有增强活性和特异性的新型化合物(Mahmood 等,2016)。

环境影响和降解

研究还深入探讨了磺酰胺类抗生素的环境影响,考察了微生物消除这些化合物对环境影响的策略。此类研究对于了解如何减轻抗生素耐药性的传播至关重要(Ricken 等,2013)。

作用机制

Target of Action

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines .

Mode of Action

Fenretinide inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis, a form of programmed cell death, rather than causing differentiation, which is a characteristic effect of Vitamin A . This property makes Fenretinide an attractive candidate for cancer chemoprevention .

Biochemical Pathways

Fenretinide’s action involves multiple biochemical pathways. It causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on the elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Pharmacokinetics

The pharmacokinetics of Fenretinide are complex. It has been reported that Fenretinide selectively accumulates in breast tissue , which may contribute to its effectiveness against breast cancer .

Result of Action

The result of Fenretinide’s action at the molecular and cellular level is the inhibition of cell growth and the induction of apoptosis . This leads to the death of cancer cells, thereby preventing the progression of the disease .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For example, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . .

安全和危害

未来方向

属性

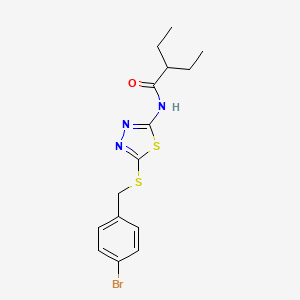

IUPAC Name |

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAVCJKSZDAUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)

![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2755038.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755040.png)

![2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2755041.png)

![N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2755047.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)